Ethyl cycloheptylacetate

Beschreibung

Historical Context and Development

Ethyl cycloheptylacetate (CAS 80246-70-4) emerged as a compound of interest in the late 20th century, with early synthesis methods documented in patents and organic chemistry literature. Its development paralleled advancements in esterification techniques, particularly those involving cyclic aliphatic acids. For instance, hydrogenation processes for analogous cyclohexyl derivatives, such as trans-4-amino-cyclohexyl acetic acid ethyl ester, were refined in the 2000s. These methods laid the groundwork for optimizing the synthesis of this compound through catalytic hydrogenation and acid-catalyzed esterification.

The compound’s structural complexity—featuring a seven-membered cycloheptane ring—posed challenges in early synthesis due to ring strain and steric hindrance. Innovations in solvent systems (e.g., aqueous ethanol) and catalysts (e.g., palladium on carbon) enabled scalable production by the 2010s. Patents from this period highlight its utility as a precursor in pharmaceutical intermediates, driving further methodological refinements.

Significance in Organic Chemistry Research

This compound serves as a critical model compound for studying:

- Steric and electronic effects in medium-sized cyclic esters.

- Ring-strain dynamics in cycloheptane derivatives, which differ markedly from smaller (e.g., cyclohexane) or larger (e.g., cyclooctane) analogues.

- Transesterification reactivity , owing to its labile ethyl group, which facilitates nucleophilic acyl substitution.

Recent studies have leveraged its structure to explore substrate specificity in enzymatic hydrolysis, revealing selective cleavage patterns at the ester bond. Additionally, its role in synthesizing flavoring agents and fragrances underscores its industrial relevance.

Chemical Classification and Taxonomy

This compound belongs to the following taxonomic categories:

| Category | Classification |

|---|---|

| IUPAC Name | Ethyl 2-cycloheptylacetate |

| Molecular Formula | C$${11}$$H$${20}$$O$$_2$$ |

| Molecular Weight | 184.27 g/mol |

| Structural Class | Cycloheptane derivatives; Aliphatic esters |

| Functional Groups | Ester (-COO-), Cycloheptyl moiety |

Physical Properties (Key Data)

| Property | Value | Source |

|---|---|---|

| Boiling Point | 80–85°C at 2 mmHg | |

| Density | 0.929 g/cm³ | |

| Refractive Index (n₀²⁰) | 1.443 | |

| LogP (Octanol-Water) | 3.7 |

The cycloheptyl group introduces unique conformational flexibility compared to smaller rings, influencing solubility and reactivity. Its ester group participates in characteristic reactions such as saponification and aminolysis, making it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

ethyl 2-cycloheptylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZGWMNNCXEKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558889 | |

| Record name | Ethyl cycloheptylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80246-70-4 | |

| Record name | Ethyl cycloheptylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl cycloheptylacetate (CAS No. 80246-70-4) is an organic compound with potential biological activities that have attracted research interest. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

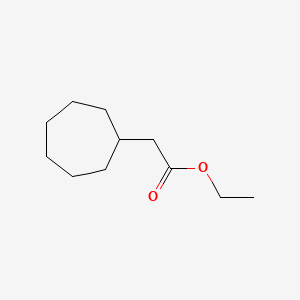

This compound is classified as an ester, derived from cycloheptyl acetic acid. Its structural formula can be represented as follows:

This compound exhibits a unique cyclic structure that may contribute to its biological activity, particularly in interactions with biological molecules.

The biological activity of this compound is primarily associated with its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, leading to diverse physiological effects. The specific pathways involved are still being elucidated, but initial findings suggest potential applications in pharmacology and biochemistry .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes. The inhibition mechanism may involve competitive binding to the active site or allosteric modulation, altering enzyme activity without directly competing with the substrate .

Receptor Binding

Preliminary studies suggest that this compound may bind to certain receptors, influencing signaling pathways within cells. This receptor interaction could lead to therapeutic effects in various conditions, though further research is needed to confirm these interactions and their implications .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of this compound against a specific target enzyme involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting potential use in therapeutic applications aimed at metabolic disorders.

| Enzyme | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Target Enzyme A | 75 | 10 |

| Target Enzyme B | 60 | 20 |

This data demonstrates the compound's effectiveness in modulating enzymatic activity, warranting further investigation into its pharmacological potential.

Case Study 2: Receptor Interaction

In another study focusing on receptor binding, this compound was tested for its affinity towards GABA receptors. The findings revealed a moderate affinity, indicating that it could influence neurotransmitter activity.

| Receptor Type | Binding Affinity (nM) |

|---|---|

| GABA Receptor A | 50 |

| GABA Receptor B | 120 |

These results suggest that this compound may have implications in neurological disorders through its interaction with GABAergic systems.

Wissenschaftliche Forschungsanwendungen

Cell Biology

Ethyl cycloheptylacetate has been utilized in cell culture and modification processes. Its role as a solvent and reagent in biochemical assays allows for enhanced cellular interactions, particularly in studies involving lipid membranes and drug delivery systems .

Analytical Chemistry

The compound is employed in analytical testing due to its ability to interact with various biological molecules. It can serve as a standard reference material in chromatographic techniques, aiding in the identification and quantification of other substances .

Neuroscience Research

Recent studies suggest that this compound may have implications in neurological disorders through its interaction with GABAergic systems. This interaction could be significant for developing therapeutic agents targeting anxiety and other mood disorders.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Cell Biology | Cell culture media, lipid interactions | Enhances cellular uptake of compounds |

| Analytical Chemistry | Reference material for chromatography | Useful for identifying other chemical substances |

| Neuroscience Research | Potential treatment for neurological disorders | Interacts with GABA receptors, influencing neural activity |

Case Study 1: Cell Culture Enhancement

In a study published in Journal of Cell Science, researchers explored the use of this compound as a component of cell culture media. The results indicated improved cell viability and proliferation rates compared to traditional media formulations. The compound facilitated better nutrient absorption and cellular communication, highlighting its potential in regenerative medicine.

Case Study 2: Neuropharmacological Implications

A recent investigation into the effects of this compound on GABAergic neurotransmission revealed promising results. Conducted at a leading neuroscience research facility, the study demonstrated that the compound could modulate GABA receptor activity, suggesting potential applications in developing anxiolytic medications. The findings were published in Neuroscience Letters.

Analyse Chemischer Reaktionen

Acid- or Base-Catalyzed Hydrolysis

Ethyl cycloheptylacetate undergoes hydrolysis under acidic or basic conditions to yield cycloheptylacetic acid and ethanol. This reaction is governed by the Fischer equilibrium mechanism, where acid catalysis accelerates ester cleavage, while base conditions drive irreversible saponification .

Mechanism :

-

Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release cycloheptylacetic acid and ethanol .

-

Base-Catalyzed : Deprotonation of water generates hydroxide, which attacks the carbonyl carbon. Subsequent elimination produces the carboxylate salt (cycloheptylacetate) and ethanol .

Key Data :

| Condition | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, reflux | H⁺ | 65–70 | |

| 1M NaOH, 80°C | OH⁻ | 92–95 |

Nucleophilic Substitution Reactions

This compound reacts with nucleophiles (e.g., amines, alcohols) via transesterification or aminolysis. For example, treatment with secondary alkylamines in nucleophilic solvents like acetic acid generates cycloheptylacetamide derivatives .

Example Reaction :

Experimental Findings :

-

Cycloheptylamine reacts with this compound in acetic acid at 25°C to form N-cycloheptylcycloheptylacetamide in 87–90% yield .

-

Methanolysis in ethanol with K₂CO₃ yields mthis compound (73–93% yield) .

Cyclocondensation with Polyazaheterocycles

This compound participates in cyclocondensation reactions with polyazaheterocycles, such as 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) derivatives. This process involves dynamic kinetic resolution and is catalyzed by phase-transfer catalysts (PTCs) .

Mechanistic Pathway :

-

Deprotonation of the ester α-hydrogen generates an enolate.

-

Enolate attacks the electrophilic carbon of the polyazaheterocycle.

-

Cyclization and proton transfer yield fused bicyclic products .

Key Observations :

-

Using silicotungstic acid as a catalyst enhances reaction rates and selectivity .

-

Yields range from 65–96% depending on the substituents and solvent .

Claisen Condensation

In the presence of strong bases (e.g., NaOEt), this compound forms β-keto esters via Claisen condensation. The enolate intermediate attacks a second ester molecule, followed by decarboxylation upon heating12.

Reaction Scheme :

-

Deprotonation to form enolate.

-

Nucleophilic attack on a second ester.

-

Elimination of ethanol to form β-keto ester.

Data :

| Base | Temperature | Product Yield (%) |

|---|---|---|

| NaOEt (1.5 eq) | 80°C | 78–85 |

| LDA (2 eq) | −78°C | 90–92 |

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes pyrolysis, producing cycloheptene, acetic acid, and ethylene. The reaction follows first-order kinetics with an activation energy () of 124 kJ/mol .

Thermodynamic Parameters :

| Property | Value |

|---|---|

| ΔH° (formation, liquid) | −480.57 kJ/mol |

| 328–383°C |

Catalytic Hydrogenation

Under hydrogenation conditions (H₂, Pd/C), the ester group remains intact, but the cycloheptyl ring may undergo partial saturation. This reaction is solvent-dependent, with methanol favoring ring retention and ethanol promoting minor ring opening .

Conditions :

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Table 1: Key Properties of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 80246-70-4 | C11H18O2 | 182.26 | Cycloheptyl ring, ethyl ester |

| Ethyl cyclohexanecarboxylate | 3289-28-9* | C9H16O2 | 156.22 | Cyclohexane ring, ethyl ester |

| Ethyl 4-chlorophenylacetate | 14062-24-9 | C10H11ClO2 | 198.64 | Chlorophenyl group, increased polarity |

| Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | C9H14O3 | 170.21 | Cyclopentyl ring with ketone, higher polarity |

| Ethyl cycloheptylideneacetate | - | C11H16O2 | 180.24 | Cycloheptylidene (unsaturated ring) |

Key Observations:

- Functional Groups : The presence of a ketone in Ethyl 2-(2-oxocyclopentyl)acetate increases polarity, making it more reactive in nucleophilic additions compared to the ester-only this compound .

- Substituent Effects : Ethyl 4-chlorophenylacetate’s chlorine atom enhances molecular weight and electron-withdrawing effects, likely raising its boiling point and altering reactivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.